Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate: is a spirocyclic compound that contains a chromanone and piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The spirocyclic structure imparts unique chemical and biological characteristics, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
It is suggested that the compound may be involved in the synthesis of anti-depressant molecules . Antidepressants typically target neurotransmitter systems in the brain, particularly those involving serotonin, norepinephrine, and dopamine .
Mode of Action
Given its potential role in the synthesis of antidepressants, it may interact with the neurotransmitter systems, possibly influencing the reuptake or release of neurotransmitters .
Biochemical Pathways
If it is involved in the synthesis of antidepressants, it may impact pathways related to the function of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Result of Action
If it is involved in the synthesis of antidepressants, it may contribute to the alleviation of depressive symptoms by modulating neurotransmitter systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including condensation and cyclization reactions. One common approach is the cyclization of a chromanone derivative with a piperidine derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents at specific positions on the chromanone or piperidine rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 6-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features allow it to interact with enzymes, receptors, and other biomolecules, making it a candidate for drug discovery .
Medicine: In medicine, tert-butyl 6-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-inflammatory, anticancer, and neuroprotective properties .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and potential for modification make it a valuable component in various industrial applications .
Comparison with Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but lacks the tert-butyl and fluoro substituents.
Tert-butyl 6-fluoro-4-oxospiro[indoline-3,4’-piperidine]-5-carboxylate: This compound has a similar spirocyclic framework but with an indoline moiety instead of chromanone.
Uniqueness: Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. The presence of the fluoro substituent and tert-butyl group enhances its pharmacological properties and distinguishes it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 6-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCJTGKBMXNHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471935 | |
Record name | tert-Butyl 6-fluoro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-63-0 | |
Record name | tert-Butyl 6-fluoro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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